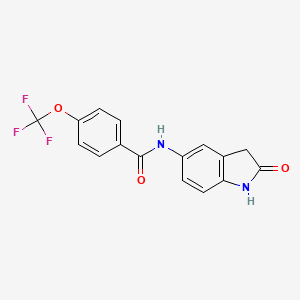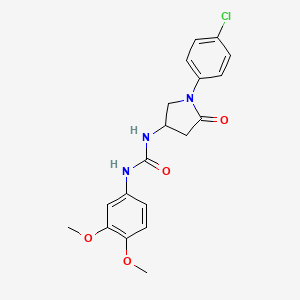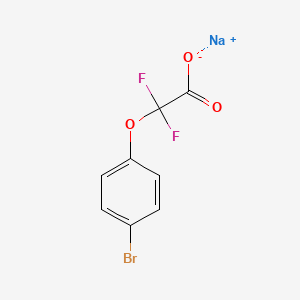![molecular formula C13H14N2O2 B3011918 N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide CAS No. 2411277-81-9](/img/structure/B3011918.png)
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide, also known as CNB-001, is a small molecule drug that has been of great interest in scientific research due to its potential therapeutic applications. This compound has been shown to have neuroprotective properties and has been investigated for its potential use in treating various neurological disorders.
Wirkmechanismus
The exact mechanism of action of N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide is not fully understood, but it is believed to work by modulating various signaling pathways in the brain. N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide has been shown to activate the Nrf2-ARE pathway, which is involved in protecting cells from oxidative stress. It has also been shown to inhibit the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects:
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects in the brain. It can increase the levels of various antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative stress. It can also reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide in lab experiments is that it has been shown to be well-tolerated and non-toxic in animal models. This makes it a promising candidate for further preclinical and clinical studies. One limitation of using N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide. One area of interest is its potential use in treating traumatic brain injury. Another area of interest is its potential use in combination with other drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide and its potential therapeutic applications.
Synthesemethoden
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide can be synthesized by reacting 3-cyanophenylacetic acid with thionyl chloride to form 3-cyanophenylacetyl chloride. This intermediate is then reacted with 2-methoxyethylamine to form the desired product, N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In vitro studies have shown that N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide can protect neurons from oxidative stress and prevent cell death. In animal models, N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide has been shown to improve cognitive function and reduce inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[1-(3-cyanophenyl)-2-methoxyethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-13(16)15-12(9-17-2)11-6-4-5-10(7-11)8-14/h3-7,12H,1,9H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRCOFUCPMQHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC(=C1)C#N)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

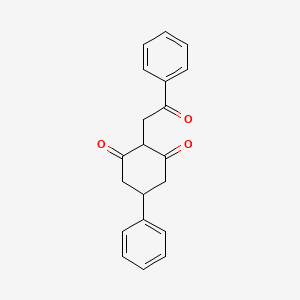
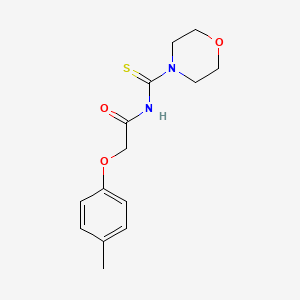
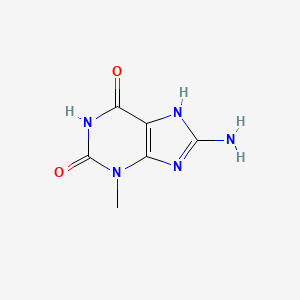
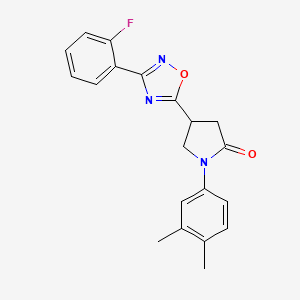

![3-{[2-(1-cyclohexenyl)ethyl]amino}-1-phenyl-2(1H)-pyrazinone](/img/structure/B3011843.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3011844.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3011847.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B3011851.png)
